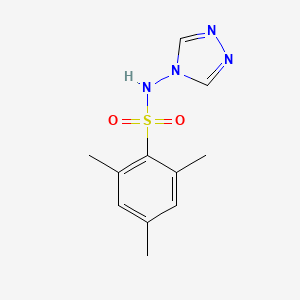
2,4,6-trimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with three methyl groups and a sulfonamide group attached to a 1,2,4-triazole ring. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Benzene Sulfonamide Core: The starting material, 2,4,6-trimethylbenzenesulfonyl chloride, is reacted with an appropriate amine to form the sulfonamide core.
Attachment of the 1,2,4-Triazole Ring: The sulfonamide intermediate is then reacted with a triazole derivative under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reaction: Using larger quantities of reactants and solvents.
Optimizing temperature and pressure: Ensuring the reaction proceeds efficiently.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting their function.
Chemical Reactions: Acts as a nucleophile or electrophile in various reactions, depending on the conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-TRIMETHYLBENZENESULFONAMIDE: Lacks the triazole ring, making it less versatile in certain reactions.
N-(4H-1,2,4-TRIAZOL-4-YL)-BENZENESULFONAMIDE: Lacks the methyl groups, potentially affecting its reactivity and biological activity.
Uniqueness
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is unique due to the presence of both the triazole ring and the methyl-substituted benzene ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14N4O2S |
|---|---|
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
2,4,6-trimethyl-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N4O2S/c1-8-4-9(2)11(10(3)5-8)18(16,17)14-15-6-12-13-7-15/h4-7,14H,1-3H3 |
InChI-Schlüssel |
PFFIRTAFBDIMPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN2C=NN=C2)C |
Löslichkeit |
26 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11020795.png)
![{1-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11020796.png)
![2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one](/img/structure/B11020797.png)
![N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycine](/img/structure/B11020798.png)
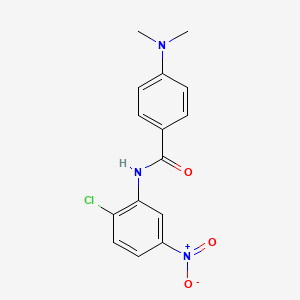
![N-[2-(1H-imidazol-5-yl)ethyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11020808.png)
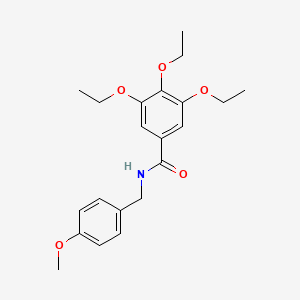
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11020811.png)
![5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11020816.png)
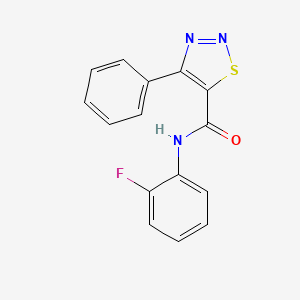

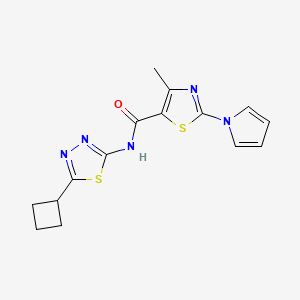
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11020829.png)
![methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11020833.png)
